Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 439.512 g/mol. The compound is notable for its potential applications in pharmacology, particularly in the development of new therapeutic agents.
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate belongs to a class of compounds known as piperidine derivatives, which are recognized for their diverse biological activities. The presence of both indole and piperidine moieties suggests potential interactions with various biological targets.
The synthesis of ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate typically involves multi-step synthetic routes that integrate various organic reactions. Key steps may include:
The synthetic pathway often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate can be represented using various structural formulas:
CC(=O)N(C(C(=O)N(C(C(=O)N(CCCCC)C(=O)C(C)(C)C)=O)=O)=O)=O
This notation provides a compact representation of the compound's structure.
The InChI key for this compound is ZRRGBLQOUUGWKJ-UHFFFAOYSA-N
, which can be used for searching databases for additional information regarding its properties and applications.
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate is expected to participate in various chemical reactions due to its functional groups. Potential reactions include:
Each reaction must be optimized for conditions such as pH, temperature, and the presence of catalysts to achieve desired outcomes with minimal side products.
The mechanism by which ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate exerts its biological effects is not extensively documented but can be inferred based on its structural components:
Further studies are required to elucidate specific targets and pathways influenced by this compound.
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate is typically found as a solid at room temperature. Specific melting points and solubility characteristics are often determined experimentally.
The compound exhibits properties typical of esters and amides, including susceptibility to hydrolysis and reactivity towards nucleophiles due to the presence of carbonyl groups.
Relevant data includes:
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yloacetyl)piperidine -3-carboxylic acid has potential applications in drug discovery and development due to its complex structure that may interact with multiple biological targets. It could serve as a lead compound in the search for new therapeutics targeting neurological disorders or inflammatory diseases.
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5